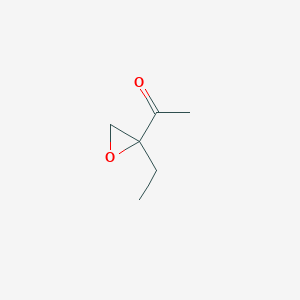
1-(2-ethyloxiran-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethyloxiran-2-yl)ethanone: is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . It is a colorless liquid with a density of approximately 0.996 g/mL . This compound contains an epoxy group, which makes it highly reactive and useful in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-ethyloxiran-2-yl)ethanone can be synthesized through a series of chemical reactions starting from appropriate raw materials. One common method involves the epoxidation of an alkene using a peroxycarboxylic acid . The reaction typically requires a nonaqueous solvent such as chloroform, ether, acetone, or dioxane to prevent hydrolysis of the epoxide ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of stable peroxycarboxylic acids like meta-chloroperoxybenzoic acid (MCPBA) or magnesium monoperoxyphthalate (MMPP) as oxidizing agents . These methods ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-ethyloxiran-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The epoxy group can be further oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxy group can be opened by nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids like MCPBA or MMPP.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: Nucleophiles such as water, alcohols, or amines.
Major Products Formed:
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Products: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry: 1-(2-ethyloxiran-2-yl)ethanone is used as an important intermediate in organic synthesis. It is utilized in the preparation of various other compounds and as a reagent in chemical reactions .
Biology and Medicine: The compound’s reactivity makes it valuable in biochemical research, particularly in the study of enzyme-catalyzed reactions and the synthesis of biologically active molecules .
Industry: In industrial applications, this compound is used as a chemical reagent and catalyst. Its epoxy group is highly reactive, making it suitable for various synthetic and catalytic processes .
Mécanisme D'action
The mechanism of action of 1-(2-ethyloxiran-2-yl)ethanone involves the reactivity of its epoxy group. The electrophilic oxygen atom in the epoxy group reacts with nucleophilic sites in other molecules, leading to the formation of new chemical bonds . This reactivity is exploited in various chemical reactions, including oxidation, reduction, and substitution .
Comparaison Avec Des Composés Similaires
2-Butanone, 3,4-epoxy-3-ethyl: A structural isomer with similar reactivity.
3-Hydroxy-4-phenylbutan-2-one: Another compound with an epoxy group, used in the synthesis of chiral odorants.
Uniqueness: 1-(2-ethyloxiran-2-yl)ethanone is unique due to its specific molecular structure and the presence of the epoxy group, which imparts high reactivity and versatility in chemical reactions . Its applications in organic synthesis, biochemical research, and industrial processes highlight its importance and distinctiveness compared to other similar compounds .
Propriétés
Numéro CAS |
17257-82-8 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
1-(2-ethyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C6H10O2/c1-3-6(4-8-6)5(2)7/h3-4H2,1-2H3 |
Clé InChI |
KDDYKILYQBLCJL-UHFFFAOYSA-N |
SMILES |
CCC1(CO1)C(=O)C |
SMILES canonique |
CCC1(CO1)C(=O)C |
Synonymes |
3,4-Epoxy-3-ethyl-2-butanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















